
4-吡咯啉-2-基-庚-1,6-二烯-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol" often involves complex reactions and methodologies. For example, the synthesis of pyrrolidine derivatives has been achieved through methods such as asymmetric 1,3-dipolar cycloaddition, highlighting efficient procedures for obtaining such compounds with high yields without using chromatography (Kotian et al., 2005). Additionally, the creation of pyrroles through a 4π-electrocyclic ring-closure reaction of 1-azapentadienyl cations showcases another synthetic route that emphasizes the diversity in methods available for the generation of these compounds (Narayan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol" is a key area of study, as it directly impacts their chemical properties and reactivities. For instance, the structural analysis of pyrrolidine derivatives through X-ray diffraction has provided insights into their conformations and interactions, which are essential for understanding their chemical behavior (Fu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of "4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol" derivatives are influenced by their molecular structure. Research into the reactivities of similar compounds, such as the study of pyridinols' antioxidant properties, highlights the importance of understanding how structural elements contribute to chemical behavior (Wijtmans et al., 2004). This knowledge can be applied to design compounds with desired chemical properties.
Physical Properties Analysis
The physical properties of compounds like "4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol," including solubility, thermal stability, and hydrophobicity, are crucial for their application in various fields. Studies on pyridine-containing polyimides have shown that these compounds exhibit good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for applications in materials science (Huang et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents and stability under various conditions, is essential for the practical application of "4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol" and its derivatives. The study of pyrrolidines as potential 1,5-dipoles in the synthesis of pyrrolizines presents an example of exploring the chemical properties and reactivity patterns of these compounds (Visser et al., 1982).
科学研究应用
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for creating compounds to treat human diseases. Its saturated scaffold offers several advantages, such as efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Studies highlight bioactive molecules with pyrrolidine rings showing target selectivity and discuss synthetic strategies for designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts and metal catalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, which share structural features with pyrrolidine derivatives. These catalysts facilitate the development of bioactive compounds for medicinal and pharmaceutical applications, demonstrating the versatile applicability of pyrrolidine-related structures in synthesis (Parmar et al., 2023).
Chemistry and Properties of Nitrogen Heterocycles
Research into the chemistry and properties of nitrogen-containing heterocycles, including pyrrolidine derivatives, reveals their significant potential in creating complex compounds with various biological and electrochemical activities. Such studies pave the way for investigating unknown analogues and expanding the chemical diversity of these compounds (Boča et al., 2011).
Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids, secondary metabolites in some plant families, exhibit a defense mechanism against herbivores. Research into their biosynthesis in the Senecioneae tribe has identified key enzymes and suggested the plasticity of pyrrolizidine alkaloid diversification, reflecting on the evolutionary adaptability of pyrrolidine-related compounds (Langel et al., 2011).
Functionalized Pyrrolidine Compounds
Functionalized pyrrolidine compounds have been explored for their optoelectronic applications, indicating the broad utility of pyrrolidine scaffolds beyond pharmaceuticals. These applications include luminescent materials and components for electronic devices, showcasing the versatility of pyrrolidine derivatives in scientific research and technology development (Lipunova et al., 2018).
属性
IUPAC Name |
4-pyrrolidin-2-ylhepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-7-11(13,8-4-2)10-6-5-9-12-10/h3-4,10,12-13H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIOVVQHOPRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

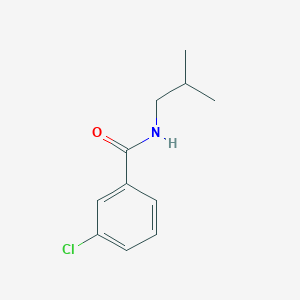
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
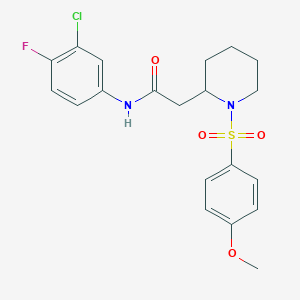
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)
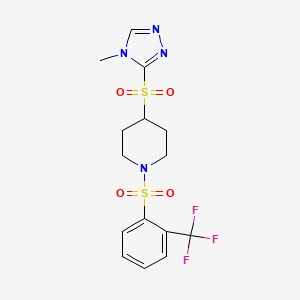
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
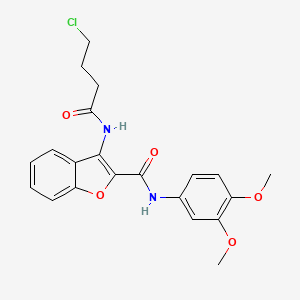

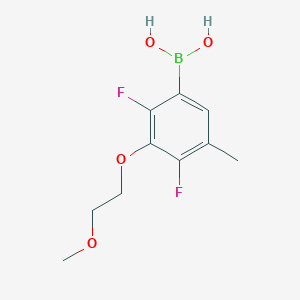
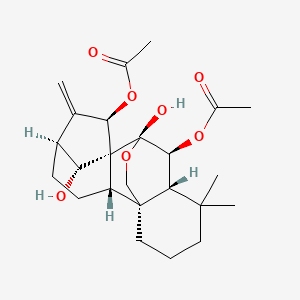
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)